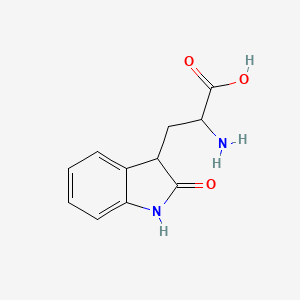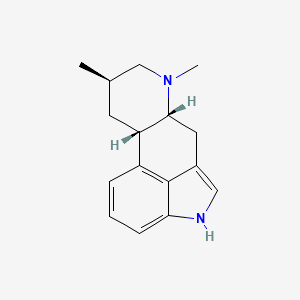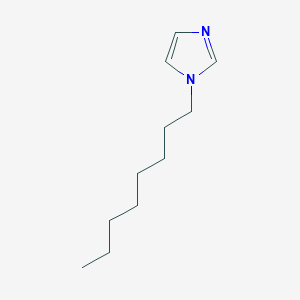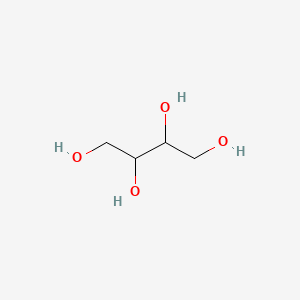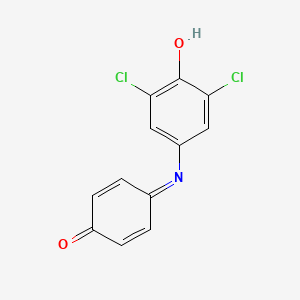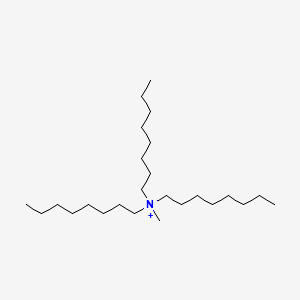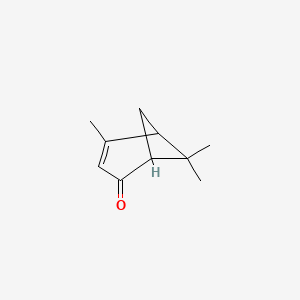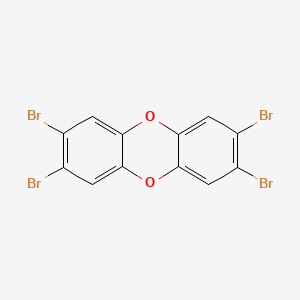
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine is a dimethoxybenzene.
Scientific Research Applications
Dopamine Agonist Properties
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine and related compounds have been identified for their dopaminergic properties. These compounds exhibit pronounced central nervous system effects, including dopamine agonist activity, which can be highly dependent on the specific substituents and structural features of the molecule (Jaén et al., 1990).
Synthesis and Derivative Formation
The compound's derivatives, like 4-(3,4-dimethoxyphenyl)pyridine, have been synthesized and explored for their potential in creating new chemical structures. These derivatives have been utilized in the formation of various compounds such as benzoxazolones and benzimidazole derivatives, indicating the versatility of this compound in synthetic chemistry (Singh & Lesher, 1991).
Role in Heterocyclic System Synthesis
This compound plays a significant role in the synthesis of fused heterocyclic systems. For example, derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones have been prepared from reactions involving this compound, showcasing its utility in developing complex molecular structures (Selič & Stanovnik, 1997).
Application in Cytotoxic Activity Studies
Studies have shown that carboxamide derivatives of compounds related to 4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine demonstrate significant cytotoxic activities. These compounds have been tested for their growth inhibitory properties against various cancer cell lines, indicating their potential application in cancer research (Deady et al., 2003).
Theoretical Studies on Hydrogen Bonds
Theoretical studies have been conducted to understand the intramolecular hydrogen bonds in thiazole derivatives of this compound. These studies provide insights into the molecular interactions and structural characteristics important for the compound's chemical behavior (Castro et al., 2007).
Antimicrobial and Anticancer Activities
Novel bicyclic thiohydantoin compounds related to 4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine have been synthesized and shown to exhibit antimicrobial and anticancer activities. These findings highlight the compound's relevance in the development of new therapeutic agents (Nural et al., 2018).
Anticancer Agents with Tetrahydropyridine Moieties
The compound's derivatives have been investigated for their anti-cancer activities, particularly in relation to tetrahydropyridine ring systems. This research emphasizes the significance of the compound's derivatives in pharmaceutical development for cancer treatment (Redda & Gangapuram, 2007).
Effect on Rotamer Stability
The compound and its derivatives have been studied to understand the effect of intermolecular hydrogen bonds on the stability of different rotamers. This research contributes to a deeper understanding of the compound's chemical properties and behavior (Bernès et al., 2002).
Synthesis of N-Mannich Bases and Antimicrobial Activities
N-Mannich bases derived from this compound have been synthesized and assessed for their antimicrobial and anti-proliferative activities, demonstrating the compound's potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
properties
Product Name |
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-4-8-18-16(11)20-17-19-13(10-23-17)12-6-7-14(21-2)15(9-12)22-3/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
QLDLWULSIMIMHS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
